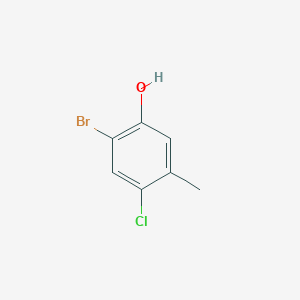

2-Bromo-4-chloro-5-methylphenol

Description

Structural Classification and Nomenclature of Polyhalogenated Phenols

Phenols are organic compounds featuring a hydroxyl (-OH) group directly bonded to an aromatic ring. libretexts.orgbritannica.com Their classification is based on the number of hydroxyl groups present, leading to monohydric, dihydric, or polyhydric phenols. byjus.comtestbook.com The nomenclature of phenols, standardized by the International Union of Pure and Applied Chemistry (IUPAC), treats phenol (B47542) as the parent compound. Substituents on the benzene (B151609) ring are numbered relative to the hydroxyl group, which is assigned to carbon 1. britannica.combyjus.com

Polyhalogenated phenols are phenols that have more than one halogen atom substituted onto the aromatic ring. The naming convention specifies the position and identity of each halogen. For 2-Bromo-4-chloro-5-methylphenol, the name indicates a phenol base with a bromine atom at the second carbon, a chlorine atom at the fourth, and a methyl group at the fifth position relative to the hydroxyl group.

The presence and position of these halogen substituents significantly influence the compound's chemical and physical properties. Halogens are electron-withdrawing, which can increase the acidity of the phenolic proton compared to phenol itself. uobabylon.edu.iq

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClO |

| CAS Number | 112135-31-6 |

| MDL Number | MFCD00029749 |

| Synonyms | Not available |

| Molecular Weight | 221.48 g/mol |

| InChI | InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |

| InChIKey | ICFQCCQWNIPZTA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)O)Br |

Data sourced from AOBChem USA and PubChem. aobchem.comuni.lu

Contemporary Relevance of Halogenated Phenols in Chemical Research

Halogenated phenols are significant in various areas of chemical research and industry. They serve as important precursors and intermediates in the synthesis of a wide range of more complex organic compounds. ncert.nic.in For instance, they are used to create agrochemicals, pharmaceuticals, and dyes. chemicalbook.com The halogen atoms provide reactive sites for further chemical transformations.

Phenolic compounds, in general, are precursors for plastics like phenolic resins (e.g., Bakelite) and polycarbonates. wikipedia.org The addition of halogens can impart desirable properties to these materials, such as fire resistance. google.com Halogenated phenols also play a role in the synthesis of herbicides and other bioactive molecules. wikipedia.orggoogle.com

Furthermore, the study of halogenated phenols is relevant to environmental science. Due to their widespread use and potential toxicity, understanding their degradation pathways is a key area of research. rsc.org Researchers are investigating methods for their removal from the environment, including photocatalytic degradation. rsc.org The unique electronic properties of phenols and their anions (phenolates) also make them interesting subjects in photoredox catalysis and organic synthesis, where they can initiate radical reactions upon light excitation. units.itresearchgate.net

Research Trajectories and Objectives for this compound

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, based on the known reactivity and applications of related halogenated phenols, several research trajectories can be proposed.

Synthetic Applications: A primary objective would be to explore its use as an intermediate in organic synthesis. The bromine and chlorine atoms, along with the phenolic hydroxyl group, offer multiple sites for chemical modification. Research could focus on developing synthetic routes to novel pharmaceuticals, agrochemicals, or specialized polymers using this compound as a starting material. The synthesis of related compounds, such as 2-bromo-4-methylpropiophenone from 4-methylpropiophenone, highlights the role of brominated phenols as intermediates in creating more complex molecules. chemicalbook.com

Material Science: Investigating the incorporation of this compound into polymers could be a fruitful area of research. As with other halogenated phenols, it might confer fire-retardant properties to materials like phenol-aldehyde resins. google.com

Biological Activity Screening: Many halogenated organic compounds exhibit biological activity. ncert.nic.in A logical research direction would be to screen this compound for potential antimicrobial, antifungal, or herbicidal properties. The specific combination of bromo, chloro, and methyl substituents could lead to unique biological effects.

Environmental Fate and Degradation: Given that halogenated phenols can be environmental pollutants, studying the persistence and degradation of this compound is an important objective. rsc.org Research could focus on its biodegradability and the potential for photocatalytic or microbial degradation, which is a significant area of study for other halogenated phenols. rsc.org

Table 2: Potential Research Areas for this compound

| Research Area | Key Objectives |

| Organic Synthesis | - Develop new synthetic methodologies using the compound as a building block. - Synthesize novel molecules with potential applications in medicine or agriculture. |

| Polymer Chemistry | - Investigate its use as a monomer or additive in polymer synthesis. - Evaluate the fire-retardant properties of resulting polymers. |

| Bioactivity Studies | - Screen for antimicrobial, herbicidal, or other biological activities. |

| Environmental Chemistry | - Study its environmental persistence and degradation pathways. - Develop methods for its detection and remediation. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPDQPXSXQGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromo 4 Chloro 5 Methylphenol and Its Halogenated Isomers

Regioselective Halogenation Approaches for Phenolic Substrates

The synthesis of di-substituted phenols such as 2-Bromo-4-chloro-5-methylphenol hinges on the ability to control the position of incoming electrophiles on an already substituted aromatic ring. The hydroxyl (-OH) group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, meaning it increases the ring's reactivity and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to it. chemistrysteps.comstackexchange.com This inherent reactivity often leads to polyhalogenation and mixtures of isomers, making regioselective synthesis a significant chemical challenge. scientificupdate.combyjus.com

Direct Bromination Protocols for Methylphenols

The direct bromination of methylphenols (cresols) is a foundational step in synthesizing brominated phenolic compounds. The choice of solvent and reaction conditions can significantly influence the outcome. stackexchange.com In polar solvents like water, the reaction of phenol with bromine water typically leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate due to the high degree of ionization of both the phenol to the more reactive phenoxide ion and the bromine molecule. stackexchange.combyjus.comkhanacademy.org To achieve mono-bromination, less polar solvents such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures are employed, yielding a mixture of ortho- and para-bromophenols. byjus.comyoutube.comyoutube.com

For a precursor to the target compound, such as 2-bromo-4-methylphenol (B149215), the starting material would be 4-methylphenol (p-cresol). The hydroxyl group directs substitution to the ortho positions (2 and 6). A patented process describes the bromination of 4-methyl phenol in a solvent and in the absence of light, using a brominating agent at a temperature between 20°C and 40°C to produce 2-bromo-4-methyl phenol. quickcompany.in

| Starting Material | Brominating Agent | Solvent | Temperature | Key Product | Reference |

|---|---|---|---|---|---|

| p-Cresol | Bromine | Methylene Dichloride | -5 to 5 °C | 2-bromo-4-methylphenol (98.87% purity, 99.6% yield) | google.com |

| p-Cresol | Bromine | Chlorobenzene | Room Temperature | 2-bromo-4-methylphenol (99% content, 95% yield) | google.com |

| p-Cresol | Bromine | Methane (B114726) Sulfonic Acid | 25-30 °C | 2-bromo-4-methyl phenol (71.70% in crude mass) | quickcompany.in |

Catalysts are employed to enhance the rate and selectivity of bromination. The reaction of bromine with phenols in an aqueous solution can be catalyzed by carboxylate anions, which act as a general base to deprotonate the phenol's hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.comcdnsciencepub.com In other approaches, Lewis acids like methane sulfonic acid can be used to facilitate the bromination of 4-methyl phenol. quickcompany.in The bromination of phenol can also be carried out at high temperatures (170-175 °C) which can influence the isomer distribution, with subsequent heating in the presence of an acid catalyst like phosphoric acid promoting isomerization to enrich the ortho-bromo product. google.com

Continuous-flow chemistry offers enhanced control over reaction parameters such as temperature, residence time, and light intensity, making it suitable for potentially hazardous or highly selective reactions like bromination. researchgate.net A continuous process for preparing 2-bromo-4-methylphenol has been developed where p-cresol and a brominating agent are metered and mixed before entering a reactor for a specified residence time to ensure complete reaction. google.com Another approach utilizes a continuous photochemical bromination/alkylation sequence, highlighting the move towards more streamlined and efficient manufacturing processes. newera-spectro.com The use of N-bromosuccinimide (NBS) in ACS-grade methanol (B129727) has been shown to be effective for the mono-ortho-bromination of various phenols, achieving high yields in short reaction times, a method amenable to flow conditions. nih.govresearchgate.net

Chlorination Methodologies for Phenolic Compounds

The chlorination of phenols follows the principles of electrophilic aromatic substitution, with initial reactions typically yielding 2- and 4-chlorophenol, followed by dichlorophenols and ultimately 2,4,6-trichlorophenol (B30397) upon further reaction with the chlorinating agent. nih.govgfredlee.com The kinetics of these reactions are often second-order, being first-order in both the phenolic compound and the chlorine concentration. nih.gov

Achieving regioselectivity in chlorination is critical. While innate electronic properties often favor the para-isomer, catalyst systems have been developed to direct chlorination to the ortho-position. scientificupdate.com For instance, Lewis basic selenoether catalysts have been reported to achieve high ortho-selectivity (>20:1 ortho/para) in the electrophilic chlorination of phenols using N-chlorosuccinimide (NCS). nsf.govacs.org Similarly, specific thiourea (B124793) catalysts can be used to selectively favor either the ortho- or para-chloro isomer. scientificupdate.com An ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has also been shown to be highly effective for ortho-selective chlorination. scientificupdate.com

| Chlorinating Agent | Catalyst Type | Selectivity Outcome | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Lewis Basic Selenoether | High ortho-selectivity (>20:1 o/p) | nsf.govacs.org |

| N-Chlorosuccinimide (NCS) | Thiourea derivatives | Tunable for high ortho- or para-selectivity | scientificupdate.com |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium Salt | High ortho-selectivity | scientificupdate.com |

Sequential Halogenation for Dihalo-substituted Phenols

The synthesis of this compound inherently requires a sequential halogenation strategy. This involves the introduction of one halogen followed by the other in a controlled manner. A plausible pathway would involve the initial synthesis of a bromo-methylphenol intermediate, such as 2-bromo-5-methylphenol (B88109) or 4-bromo-3-methylphenol, followed by selective chlorination.

For example, starting with 5-methylphenol (m-cresol), bromination would be directed by the -OH and -CH₃ groups to the 2-, 4-, and 6-positions. After isolating the desired bromo-methylphenol isomer, a subsequent chlorination step would be performed. To synthesize the target compound, one could start with 2-bromo-5-methylphenol. The existing -OH, -Br, and -CH₃ groups would direct the incoming chlorine electrophile. The strongly activating -OH group directs ortho- and para-, while the deactivating -Br group also directs ortho- and para-. The weakly activating -CH₃ group directs ortho- and para-. The challenge lies in introducing the chlorine atom specifically at the C-4 position, which is para to the hydroxyl group and ortho to the bromine atom. This would require careful selection of the chlorinating agent and catalytic system to overcome the complex directing effects of the substituents already on the ring. nih.govgoogle.com

Derivatization from Precursors

An alternative to direct halogenation of a cresol (B1669610) is to synthesize the target compound from a precursor that already contains some of the required atoms or a functional group that can be easily converted. A notable example is the synthesis of 2-bromo-5-methylphenol starting from 6-amino-m-cresol. chemicalbook.com This method involves a Sandmeyer-type reaction, where the amino group is first converted into a diazonium salt using sodium nitrite (B80452) and hydrobromic acid. The diazonium salt is then treated with copper(I) bromide, which replaces the diazonium group with a bromine atom, yielding 2-bromo-5-methylphenol. chemicalbook.com This bromo-methylphenol can then serve as the direct precursor for the subsequent chlorination step to yield the final product, this compound.

Routes via Diazonium Salts

The introduction of a bromine atom onto a phenol ring can be effectively achieved through the use of a diazonium salt intermediate, a classic transformation in organic synthesis known as the Sandmeyer reaction. This method is particularly useful when direct bromination lacks regioselectivity or leads to unwanted byproducts.

The general process begins with the diazotization of an appropriate aminophenol precursor. The amino group is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid. chemicalbook.com The reaction is conducted at low temperatures (usually 0–10°C) to ensure the stability of the diazonium salt. chemicalbook.com

Once formed, the diazonium salt solution is added to a solution containing a copper(I) halide, such as copper(I) bromide. chemicalbook.com This promotes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

A specific application of this method is the synthesis of 2-bromo-5-methylphenol, an isomer of the target compound. The synthesis starts with 6-amino-m-cresol. chemicalbook.com

Detailed Synthesis of 2-bromo-5-methylphenol via a Diazonium Salt chemicalbook.com

| Step | Action | Reagents | Temperature | Notes |

|---|---|---|---|---|

| 1 | Diazotization | 6-amino-m-cresol, Sodium nitrite, 48% Hydrobromic acid | Kept below 10°C | Ice chips are used to maintain the low temperature. |

| 2 | Sandmeyer Reaction | Diazonium salt solution, Copper(I) bromide, 48% Hydrobromic acid | Boiling/Reflux | The diazonium salt is added to a boiling mixture of the copper salt. |

This route highlights the utility of diazonium chemistry in preparing specific halogenated phenol isomers that might be difficult to access through direct electrophilic aromatic substitution. The starting aminophenol itself can be prepared from a corresponding nitrophenol, such as 5-methyl-2-nitrophenol, through reduction. google.comsigmaaldrich.com

Multi-step Synthetic Sequences for this compound Derivatives

The synthesis of di-halogenated phenols like this compound often requires a sequential halogenation strategy to ensure the correct placement of both the chlorine and bromine atoms. A common approach involves first chlorinating a substituted phenol and then brominating the resulting 4-chloro intermediate. google.com

A patented method describes a general process for preparing 2-bromo-4-chloro substituted phenols. google.com This process can be adapted for 5-methylphenol as the starting substrate.

Step 1: Chlorination The initial step is the chlorination of a substituted phenol to form the 4-chloro substituted phenol. For example, m-cresol (B1676322) (3-methylphenol) can be chlorinated to produce 4-chloro-3-methylphenol. sigmaaldrich.com The process described in the patent involves dissolving the starting phenol in a solvent like benzotrifluoride (B45747) and sparging it with about 1 to 1.5 equivalents of chlorine gas. google.com The product, a 4-chloro substituted phenol, can then be precipitated by cooling and isolated via filtration. google.com The chlorination of cresols can also be achieved using sulfuryl chloride. prepchem.com

Step 2: Bromination In the second step, the isolated 4-chloro substituted phenol is brominated. The 4-chloro intermediate is mixed with acetic acid and a salt of a strong base and a weak acid, such as sodium acetate. google.com A brominating agent, like elemental bromine, is then added to the mixture. This directs the bromine atom to the position ortho to the hydroxyl group, yielding the final 2-bromo-4-chloro substituted phenol. google.com

General Synthetic Sequence google.com

| Step | Reaction | Key Reagents | Solvent | Outcome |

|---|---|---|---|---|

| 1 | Chlorination | Substituted Phenol, Chlorine gas | Benzotrifluoride | 4-Chloro substituted phenol |

This sequential approach offers superior control over the regiochemistry of halogenation compared to attempting a simultaneous di-halogenation, which would likely result in a mixture of isomers.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Chloro 5 Methylphenol and Its Analogs

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure, including its conformation and the arrangement of molecules within a crystal lattice.

Elucidation of Molecular Conformation and Stereochemistry

A single-crystal X-ray diffraction study of 2-Bromo-4-chloro-5-methylphenol would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the molecule, such as the orientation of the hydroxyl and methyl groups relative to the benzene (B151609) ring and the other substituents. However, no published crystal structure for this compound is currently available.

For analogous compounds, such as Schiff base derivatives of other substituted bromochlorophenols, X-ray diffraction has been used to determine their molecular geometry. For instance, in related structures, the planarity of the molecule and the specific spatial arrangement of the substituents have been detailed.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by various intermolecular forces. For this compound, one would expect to observe several types of interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal structure.

Halogen Bonding and Interactions: The presence of bromine and chlorine atoms suggests the possibility of halogen-halogen interactions, which are significant in directing crystal packing.

Pi-Pi Stacking: The aromatic nature of the phenol (B47542) ring could facilitate pi-pi stacking interactions between adjacent molecules.

While no specific data exists for this compound, studies on related compounds have detailed such interactions. For example, the crystal structure of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, a related Schiff base, shows intermolecular Br···Cl and Cl···Cl interactions, as well as C—H···O hydrogen bonds that link molecules into zigzag chains. chemicalbook.com Similarly, another related Schiff base, 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol, exhibits π–π stacking interactions. chemicalbook.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and structural analysis.

Experimental Spectral Acquisition and Interpretation

Experimental FT-IR and FT-Raman spectra for this compound would show characteristic absorption and scattering bands corresponding to the vibrations of its functional groups. Key expected vibrational frequencies would include:

O-H stretching of the hydroxyl group.

C-H stretching of the aromatic ring and the methyl group.

C=C stretching of the aromatic ring.

C-O stretching.

C-Br and C-Cl stretching.

While some suppliers may offer basic spectral data, detailed, peer-reviewed interpretations for this compound are not available. For comparison, FT-IR spectra of related compounds like 4-bromo-2-[(E)-(phenylimino)methylphenol] have been reported in the literature. researchgate.net

Vibrational Assignment Based on Potential Energy Distribution (PED)

A complete understanding of a molecule's vibrational spectrum is achieved through a normal coordinate analysis, often using computational methods like Density Functional Theory (DFT). The Potential Energy Distribution (PED) is then used to assign the calculated vibrational frequencies to specific molecular motions. This level of detailed analysis for this compound has not been published. Such analyses have been performed for other related molecules, such as 2-bromobenzoic acid and 4-chloro-2-methyl benzonitrile, providing a framework for how the vibrational modes of this compound could be theoretically investigated. nih.govijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly useful in confirming the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their chemical environment.

While basic ¹H NMR spectral data for related compounds like 2-Bromo-4-chlorophenol (B154644) and 2-Bromo-4-methylphenol (B149215) are available from chemical suppliers, a detailed, peer-reviewed analysis and assignment for this compound is not found in the literature. chemicalbook.comchemicalbook.com

Below is a hypothetical table of expected NMR data for this compound based on general principles of NMR spectroscopy. Note: This data is illustrative and not based on experimental results for the specified compound.

| ¹H NMR (Illustrative) | Chemical Shift (ppm) | Multiplicity |

| -OH | 4.5 - 6.0 | Singlet |

| Ar-H | 6.8 - 7.5 | Multiplet |

| -CH₃ | 2.2 - 2.4 | Singlet |

| ¹³C NMR (Illustrative) | Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-Br | 110 - 120 |

| C-Cl | 125 - 135 |

| C-CH₃ | 130 - 140 |

| Ar-C | 115 - 140 |

| -CH₃ | 15 - 25 |

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there is a notable absence of published computational and theoretical investigations specifically focused on the chemical compound This compound .

While computational studies using Density Functional Theory (DFT) are available for structurally related compounds—such as 2-bromo-4-chlorophenol (which lacks the methyl group) and various Schiff base derivatives synthesized from halogenated phenols—these findings are not directly applicable to this compound. The addition of the methyl group at the 5-position, along with the specific arrangement of the bromo and chloro substituents, would significantly alter the electronic structure, molecular geometry, and resulting theoretical data.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following requested sections:

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 5 Methylphenol

Solvation Effects and Thermodynamic Properties Modeling

Presenting data from related but distinct molecules would be misleading and scientifically unsound. The generation of a thoroughly researched and accurate article as per the user's instructions is contingent on the availability of specific studies on 2-Bromo-4-chloro-5-methylphenol (CAS Number: 112135-31-6). At present, such dedicated research appears to be unavailable in the public domain.

Energetic Behaviors in Different Solvents (e.g., Polarizable Continuum Model)

No published data is available regarding the energetic behavior of this compound in different solvents using methods like the Polarizable Continuum Model (PCM).

Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Specific calculations for the enthalpy, entropy, and Gibbs free energy of this compound could not be located in the searched scientific literature.

Intermolecular Interaction Analysis

Hydrogen Bonding Networks (Intra- and Intermolecular)

There are no specific studies detailing the intra- and intermolecular hydrogen bonding networks of this compound.

Weak Non-Covalent Interactions

A detailed analysis of weak non-covalent interactions for this specific compound has not been found in published research.

Molecular Dynamics Simulations and Aggregation Behavior (e.g., Dimerization)

No molecular dynamics simulation studies concerning the aggregation or dimerization behavior of this compound are currently available.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Chloro 5 Methylphenol

Electrophilic Aromatic Substitution: Regiochemical Control and Substituent Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.comlibretexts.org The existing substituents on the ring, such as the hydroxyl, halogen, and methyl groups in 2-bromo-4-chloro-5-methylphenol, play a crucial role in determining the rate and regioselectivity of the substitution.

The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The methyl (-CH3) group is also an activating, ortho, para-directing group. Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating yet ortho, para-directing. The interplay of these directing effects governs where a new substituent will add to the ring.

In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. However, two of these positions are already occupied by bromine and chlorine. This leaves the remaining open positions to be influenced by the combined electronic and steric effects of all substituents.

For instance, the bromination of phenols is a classic example of electrophilic substitution. youtube.com The reaction of p-cresol (B1678582) with bromine in the presence of a Lewis acid like FeBr3 results in the formation of 2-bromo-4-methylphenol (B149215). chegg.com The regioselectivity is driven by the stability of the intermediate carbocation, which is influenced by the substituents. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Reagent | Major Product | Reference |

| p-Cresol | Br2 / FeBr3 | 2-Bromo-4-methylphenol | chegg.com |

Derivatization Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization reactions, such as etherification and esterification. These reactions allow for the modification of the phenol's properties and are important in organic synthesis.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol (B47542) with a base) acts as a nucleophile and attacks an alkyl halide.

Esterification: Phenols can be converted to esters by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid. For example, the esterification of a bromophenol can alter its reactivity.

Substitution Reactions at Halogenated Sites

The bromine and chlorine atoms on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr) reactions. However, aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org

The mechanism of SNAr usually involves a two-step addition-elimination process, where a nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. libretexts.org The rate of these reactions is dependent on the nature of the nucleophile, the leaving group (halogens), and the presence of activating groups. libretexts.org

In some cases, particularly with very strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur.

Oxidation and Reduction Pathways

The this compound molecule can undergo both oxidation and reduction reactions, targeting different parts of the structure.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or ring-cleavage products. nih.govescholarship.org The oxidation of halogenated phenols can be complex, and the products depend on the oxidizing agent and reaction conditions. For instance, the chlorination of phenols can lead to the formation of chlorinated phenols and, with higher chlorine doses, ring cleavage products. nih.govescholarship.org

Reduction: The halogen substituents on the aromatic ring can be removed through reduction reactions, a process known as dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with certain metals. For example, zinc dust can be used for dehydrohalogenation. google.com The selective removal of one halogen over another can sometimes be achieved by carefully choosing the reaction conditions.

Application of 2 Bromo 4 Chloro 5 Methylphenol in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

2-Bromo-4-chloro-5-methylphenol is a valuable starting material, or synthetic building block, for creating intricate organic molecules. The presence of multiple reactive sites on its aromatic ring allows for controlled, stepwise modifications, making it an ideal precursor for multi-step synthetic pathways. A common initial step involves formylation to introduce an aldehyde group, converting the phenol (B47542) into a more reactive intermediate, such as a substituted salicylaldehyde. This aldehyde derivative then becomes the key component for building larger, more complex structures, notably Schiff bases and their subsequent metal complexes. researchgate.net The strategic placement of the bromo, chloro, and methyl groups influences the electronic properties and steric environment of the final products, allowing for fine-tuning of their chemical and physical characteristics.

Design and Synthesis of Schiff Base Ligands from this compound Precursors

A primary application of this compound derivatives is in the synthesis of Schiff base ligands. researchgate.net Schiff bases, which contain an imine or azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. sapub.orgscience.gov In this context, the aldehyde derivative of this compound (e.g., 3-bromo-5-chlorosalicylaldehyde) is reacted with a selected primary amine. researchgate.net

The synthesis typically involves refluxing the phenolic aldehyde and the amine in a solvent like methanol (B129727) or ethanol. researchgate.netnanobioletters.com The resulting Schiff base is a multidentate ligand, capable of binding to metal ions through multiple donor atoms, typically the imine nitrogen and the phenolic oxygen. sapub.orgrsc.org The choice of the primary amine is critical as it allows for the introduction of various functional groups, thereby tailoring the ligand's solubility, electronic properties, and coordination behavior. science.gov For instance, reacting the aldehyde precursor with amines like 2-diethylaminoethylamine or 2-chlorobenzenamine yields specific Schiff base ligands designed for further complexation. researchgate.netresearchgate.netepa.gov

Coordination Chemistry of Resultant Metal Complexes (e.g., Copper(II) Complexes)

The Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions, with Copper(II) complexes being a subject of detailed study. researchgate.netepa.govacs.org When the Schiff base ligand is introduced to a metal salt, such as a Copper(II) salt, it forms a stable metal complex. acs.org The ligand typically coordinates to the central metal ion in a bidentate fashion through the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable chelate ring. rsc.orgacs.org

Structural analysis, often performed using single-crystal X-ray diffraction, reveals the precise geometry of these complexes. researchgate.netacs.org In many cases, two Schiff base ligands coordinate to a single Copper(II) ion, resulting in a four-coordinate complex. researchgate.netepa.gov These complexes frequently adopt a square planar geometry around the central copper atom. researchgate.netacs.org The resulting compounds are new, stable molecular entities with distinct spectroscopic and electrochemical properties. rsc.org

Interactive Table: Structural Features of a Representative Copper(II) Complex

This table summarizes the characteristics of a Copper(II) complex derived from a Schiff base precursor related to this compound.

| Feature | Description | Source(s) |

| Complex | Bis(2-bromo-4-chloro-6-[(2-diethylaminoethylimino)methyl]phenolato)copper(II) | researchgate.net, epa.gov |

| Metal Ion | Copper(II) (Cu²⁺) | researchgate.net, epa.gov |

| Ligand Type | Schiff Base | researchgate.net, epa.gov |

| Coordination | The Cu atom is four-coordinated by two Schiff base ligands. | researchgate.net |

| Geometry | Square Planar | researchgate.net |

| Characterization | Elemental Analysis, IR Spectra, Single Crystal X-ray Diffraction | researchgate.net, acs.org |

Development of Derivatives with Potential for Non-Linear Optics

Derivatives of this compound are being explored for their potential in materials science, particularly in the field of non-linear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optical computing, imaging, and photonics. researchgate.net

The NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with large β values often feature a π-electron system connecting an electron-donating group to an electron-accepting group. Schiff bases derived from substituted phenols can create such a charge-transfer system. Theoretical studies using methods like Density Functional Theory (DFT) are employed to predict the NLO properties of these new compounds. For example, a study on the related compound (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol calculated its first hyperpolarizability, indicating its potential as an NLO material. dergipark.org.tr The calculated value suggests that these types of molecules could be promising candidates for further investigation and development in optoelectronics. researchgate.netdergipark.org.tr

Interactive Table: Calculated NLO Properties of a Related Schiff Base Derivative

| Compound | Method | First Hyperpolarizability (β) (esu) | Potential Application | Source(s) |

| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | DFT (B3LYP/6-311G(d,p)) | 7.91 x 10⁻³⁰ | Non-Linear Optics | dergipark.org.tr |

Utilization in the Synthesis of Specialty Organic Compounds

The primary value of this compound lies in its role as a precursor for the synthesis of specialty organic compounds. Through functional group transformation, primarily formylation, it is converted into a reactive aldehyde. This intermediate is then used to construct a range of high-value molecules.

These specialty compounds include:

Custom-designed Schiff Base Ligands: By selecting specific amines for the condensation reaction, ligands with tailored electronic and steric properties can be synthesized for use in coordination chemistry and catalysis. nanobioletters.comresearchgate.net

Transition Metal Complexes: The reaction of these Schiff bases with metal ions leads to the formation of stable, well-defined metal complexes, such as the Copper(II) complexes discussed, which are studied for their unique structural, magnetic, and electrochemical properties. rsc.orgnih.gov

Materials for Optoelectronics: As computational studies suggest, derivatives can be rationally designed to possess significant non-linear optical properties, making them targets for the development of new materials for advanced technological applications. dergipark.org.tr

In essence, this compound is a foundational element for chemists to build more elaborate, functional molecules that find applications in diverse areas of modern chemical research.

Environmental Photochemistry and Biodegradation of Halogenated Phenols

Mechanisms of Microbial Degradation of Related Chlorinated and Brominated Phenols

The microbial breakdown of halogenated phenols is a key process in their removal from contaminated environments. nih.govnih.gov Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and energy. nih.gov The degradation can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the primary mechanism involves the enzymatic hydroxylation of the phenol (B47542) ring, leading to the formation of catechols. nih.gov These intermediates are then further broken down through ring cleavage. nih.gov In anaerobic environments, reductive dechlorination is a more common initial step. nih.gov

The aerobic microbial degradation of chlorinated and brominated phenols is initiated by enzymes that are often similar to those involved in the breakdown of other aromatic compounds. nih.gov A crucial first step is the hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenases. nih.govnih.gov This introduces a hydroxyl group onto the ring, typically at a position ortho to the existing hydroxyl group, forming a substituted catechol. nih.gov For instance, the degradation of 4-chloro-2-methylphenol (B52076) by a Gram-negative bacterial strain was found to proceed via an inducible pathway involving a modified ortho-cleavage route. nih.gov

Once the corresponding catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. nih.govnih.gov This can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.govnih.gov In the case of some chlorinated phenols, the degradation proceeds through the formation of chlorocatechols, which are then mineralized. nih.gov The specific enzymes involved, such as 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase, can be induced by the presence of the chlorinated phenols themselves. nih.gov

Table 1: Key Enzymes and Intermediates in the Microbial Degradation of Halogenated Phenols

| Enzyme Class | Function | Common Intermediates |

| Monooxygenases | Initial hydroxylation of the phenol ring | Substituted catechols (e.g., chlorocatechols) |

| Dioxygenases | Cleavage of the aromatic ring | Aliphatic acids (e.g., cis,cis-muconate) |

This table provides a generalized overview of enzymatic roles in the degradation of halogenated phenols.

The efficiency of microbial degradation of halogenated phenols is influenced by a variety of environmental and biological factors. The concentration of the pollutant is a critical factor; while microorganisms can adapt to use these compounds, high concentrations can be toxic and inhibit microbial activity. nih.govijmra.us The use of immobilized bacterial cells has been shown to be more effective than free cells in degrading higher concentrations of compounds like 2-chlorophenol, as immobilization can protect the cells from toxicity. ijmra.us

Several physicochemical parameters also play a significant role:

pH: Most microorganisms involved in phenol degradation have an optimal pH range, typically around neutral (pH 7.0). nih.govfrontiersin.org Deviations from this can significantly reduce degradation rates.

Temperature: Temperature affects microbial growth and enzyme activity, with optimal degradation often occurring in the mesophilic range of 25-37°C. nih.govfrontiersin.org

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus sources, can enhance microbial growth and, consequently, the degradation of phenolic compounds. mdpi.com

Presence of Other Substances: Co-contaminants can have varied effects. The presence of natural organic matter, for instance, can sometimes inhibit degradation by competing for reactive radicals in abiotic processes, which can work in concert with biodegradation. rsc.org

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, halogenated phenols can be degraded through non-biological, or abiotic, processes in the environment. These processes are primarily driven by light (photolysis) and chemical reactions with naturally occurring oxidants.

Photolytic transformation, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. researchgate.net Direct photolysis, where the molecule itself absorbs light, can contribute to the degradation of halogenated phenols, though its contribution may be minor compared to oxidation by radicals. rsc.org The rate and efficiency of photodegradation are dependent on the specific chemical structure of the phenol and the environmental matrix. For instance, iodinated disinfection byproducts have been found to be the most susceptible to photodegradation, while chlorinated ones are more resistant. researchgate.net

The process can be significantly enhanced by the presence of photosensitizers, which are substances that absorb light and transfer the energy to other molecules, leading to their degradation. acs.org Dissolved natural organic matter in water can act as a photosensitizer. acs.org

Chemical oxidation is a significant abiotic pathway for the degradation of halogenated phenols in water. rsc.orgorsanco.org This process involves the reaction of the phenolic compounds with strong oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive oxygen species, are particularly effective. rsc.org

Key reactive species involved in the oxidation of halogenated phenols include:

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can be generated through processes like the photolysis of hydrogen peroxide (UV/H₂O₂) or ozone. rsc.org They react rapidly with halogenated phenols. rsc.org

Sulfate (B86663) Radicals (SO₄•⁻): Generated from the activation of persulfate (PDS), sulfate radicals are also potent oxidants for halogenated phenols. rsc.org Studies have shown that sulfate radicals may react more readily with certain halogenated phenols via electron transfer compared to hydroxyl radicals. rsc.org

The effectiveness of these oxidation pathways can be influenced by the pH of the water and the presence of other substances that can scavenge the reactive radicals, such as chloride ions and natural organic matter. rsc.org Electrochemical oxidation has also been explored as a method for remediating chlorinated phenols. osti.govresearchgate.net

Table 2: Comparison of Abiotic Degradation Processes

| Degradation Process | Primary Driver | Key Reactive Species | Influencing Factors |

| Photolysis | UV Radiation | None (direct) or excited states of sensitizers | Light intensity, presence of photosensitizers, water turbidity |

| Chemical Oxidation | Oxidizing agents | Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻) | pH, presence of radical scavengers, concentration of oxidants |

This table summarizes the main characteristics of abiotic degradation pathways for halogenated phenols.

Emerging Research Frontiers for 2 Bromo 4 Chloro 5 Methylphenol Chemistry

Sustainable Synthesis Methodologies

The synthesis of halogenated phenols traditionally involves methods that can be hazardous and environmentally taxing. The frontier in this area is the development of "green" or sustainable synthetic routes that improve efficiency, reduce waste, and use less toxic materials. For a molecule like 2-Bromo-4-chloro-5-methylphenol, this involves a multi-step process, likely starting from 5-methylphenol (m-cresol) or a related precursor, followed by sequential chlorination and bromination.

Sustainable approaches aim to innovate at each step. nih.gov Key areas of development include:

Catalysis: Moving from stoichiometric reagents to catalytic systems can dramatically reduce waste. For halogenation, using novel catalysts like Cu-Mn spinel oxides or other metal-based catalysts can offer high regioselectivity and yield under milder conditions. researchgate.net These catalysts are often reusable, adding to the sustainability of the process. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives is a core principle of sustainable chemistry. nih.gov Research into using deep eutectic solvents (DES), which are biodegradable and inexpensive, or even water as the reaction medium is a promising frontier. chemistryviews.org For instance, the transformation of arylboronic acids into phenols has been achieved in a water-based deep eutectic mixture. chemistryviews.org

Alternative Energy Sources: Utilizing energy sources like microwaves or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improve safety, and can increase yield and purity by minimizing byproduct formation, as has been explored for the synthesis of related compounds like 2-bromo-4-methylphenol (B149215). google.com

Table 1: Comparison of Traditional vs. Potential Sustainable Synthesis Approaches

| Parameter | Traditional Approach | Sustainable Frontier |

|---|---|---|

| Reagents | Stoichiometric amounts of liquid bromine and chlorine gas. | Catalytic systems (e.g., Cu-Mn spinel oxide), N-halosuccinimides. researchgate.net |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform). google.com | Deep Eutectic Solvents (DES), water, or solvent-free conditions. nih.govchemistryviews.org |

| Energy | Conventional heating, often for extended periods. | Microwave irradiation, ultrasonication, mechanochemistry. nih.govbirmingham.ac.uk |

| Process | Batch processing with potential for side-reactions. | Continuous flow reactors for enhanced control and safety. google.com |

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize synthesis, especially when developing sustainable methods, real-time monitoring of the reaction is crucial. Advanced spectroscopic techniques allow chemists to track the consumption of reactants and the formation of products and intermediates without needing to take and prepare samples. This is a key principle of green chemistry, enabling in-process monitoring for pollution prevention. nih.gov

For the synthesis of this compound, a combination of techniques would be most powerful:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods are excellent for in-situ monitoring. clairet.co.uk Attenuated Total Reflectance (ATR) FT-IR probes can be immersed directly into the reaction mixture to track changes in functional groups. irdg.org For example, the disappearance of C-H bonds on the aromatic ring at specific positions and the appearance of C-Br and C-Cl vibrational modes could be monitored. Raman spectroscopy is complementary, often showing strong signals for bonds that are weak in IR, and is particularly useful for monitoring reactions in aqueous media or heterogeneous systems. clairet.co.ukspectroscopyonline.com

NMR Spectroscopy: While less common for real-time industrial monitoring, high-resolution NMR can provide detailed structural information about the molecules in the reaction mixture, helping to identify intermediates and byproducts unambiguously.

Table 2: Application of In-Situ Spectroscopic Techniques

| Technique | Information Provided | Relevance to Synthesis |

|---|---|---|

| FT-IR (ATR) | Monitors changes in functional groups (e.g., O-H, aromatic C-H). irdg.org | Tracks consumption of starting phenol (B47542) and formation of halogenated product. |

| Raman Spectroscopy | Provides complementary vibrational data; excellent for aqueous media and monitoring solid catalysts or intermediates. clairet.co.uk | Ideal for monitoring catalyzed reactions or reactions in green solvents like water. |

| UV-Vis Spectroscopy | Follows changes in conjugation of the aromatic system. | Can provide kinetic data by monitoring the chromophore's evolution. clairet.co.uk |

| NMR Spectroscopy | Provides detailed structural information on all species in solution. | Helps identify regiochemical isomers and reaction byproducts. |

Computational Design of Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. For a scaffold like this compound, computational methods can be used to design novel derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a compound and its biological activity (or other properties). For halogenated phenols, QSAR studies have been used to predict toxicity and other biological effects. scholarsresearchlibrary.comresearchgate.net By applying these models, researchers can design derivatives of this compound with potentially enhanced efficacy and reduced toxicity. scholarsresearchlibrary.comresearchgate.net

Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including geometric structure, electronic properties (like the HOMO-LUMO gap), and spectroscopic signatures (IR, Raman, NMR). researchgate.netnih.gov This allows for the in silico screening of potential derivatives. For example, DFT can help predict the reactivity of different sites on the molecule, guiding further synthetic modifications. researchgate.net

Molecular Docking: If the target is a biological molecule like an enzyme or receptor, molecular docking can simulate how a designed derivative would bind to it. This is a cornerstone of modern drug discovery. For example, derivatives like Schiff bases or sulfonamides could be designed from the this compound core and then docked into the active sites of therapeutic targets to predict their potential as inhibitors. nih.gov

Table 3: Computational Methods in Derivative Design

| Computational Method | Objective | Application for Derivatives |

|---|---|---|

| QSAR | Predict biological activity or toxicity based on structure. scholarsresearchlibrary.com | Guide the design of derivatives with improved therapeutic or safety profiles. |

| DFT | Calculate molecular properties (geometry, electronics, spectra). researchgate.net | Screen candidates virtually; predict reactivity and stability. |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target. nih.gov | Design potent enzyme inhibitors or receptor modulators for medicinal applications. |

Interdisciplinary Applications in Chemical Sciences

The true potential of this compound lies in its utility as a versatile building block for creating more complex molecules with applications across various fields of chemistry.

Medicinal Chemistry: Halogenated phenols are common precursors in drug synthesis. guidechem.com The specific substitution pattern of this compound could be leveraged to synthesize novel compounds. The hydroxyl and halogen groups provide reactive handles for creating ethers, esters, or engaging in cross-coupling reactions to build complexity. Derivatives such as Schiff bases, known for their wide range of biological activities including antimicrobial and antitumor properties, can be synthesized via condensation with primary amines. nih.govyoutube.com The presence of both bromine and chlorine offers distinct reactivity for selective functionalization.

Agrochemicals: Phenolic compounds are the basis for many herbicides, fungicides, and pesticides. rxmarine.comnih.gov Phenylurea herbicides, for instance, act by inhibiting photosynthesis. wikipedia.org The this compound scaffold could be used to develop new agrochemicals, where the specific halogenation pattern might fine-tune the activity spectrum and environmental persistence.

Materials Science: Phenolic structures are integral to polymers and functional materials. Derivatives of this compound could be explored as monomers for specialty polymers with enhanced thermal stability or flame-retardant properties, conferred by the halogen atoms. Furthermore, Schiff base derivatives of halogenated phenols have been investigated for their thermochromic (color-changing with temperature) and nonlinear optical properties, opening avenues in smart materials and photonics. nih.gov

Table 4: Potential Interdisciplinary Applications

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for synthesizing novel bioactive compounds. | Halogenated phenols are established pharmacophores; the structure allows for diverse derivatization (e.g., Schiff bases, ethers). guidechem.comnih.gov |

| Agrochemicals | Precursor for new herbicides or fungicides. | The phenolic core is common in pesticides; halogenation pattern influences biological activity and selectivity. rxmarine.comwikipedia.org |

| Materials Science | Monomer for functional polymers or precursor for optical materials. | Halogens can impart flame retardancy; derivatives can exhibit properties like thermochromism. nih.gov |

Q & A

Basic Research Questions

Q. How can the purity of 2-Bromo-4-chloro-5-methylphenol be validated in a laboratory setting?

- Methodological Answer: Purity assessment typically employs High-Performance Liquid Chromatography (HPLC) with UV detection, as referenced in commercial catalogs for structurally similar brominated phenols . Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is also effective for volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity and detect impurities by analyzing integration ratios and splitting patterns .

Q. What are the optimal storage conditions to preserve the stability of this compound?

- Methodological Answer: Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) minimizes degradation caused by light, humidity, and oxidative processes. Stability studies on analogous chlorinated phenols suggest that refrigeration extends shelf life, particularly for moisture-sensitive derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., -OH, C-Br, C-Cl) via characteristic absorption bands .

- NMR Spectroscopy: ¹H NMR reveals substituent positions on the aromatic ring (e.g., methyl, bromo, chloro groups), while ¹³C NMR provides electronic environment details .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass analysis, with fragmentation patterns aiding structural elucidation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination using SHELX software?

- Methodological Answer: Discrepancies in X-ray diffraction data may arise from twinning, poor crystal quality, or incorrect space group assignment. SHELXL refinement strategies include:

- Twin Refinement: Use the TWIN and BASF commands to model twinned crystals .

- Validation Tools: Cross-check results with the IUCr's checkCIF for geometric outliers .

- Complementary Software: Validate hydrogen-bonding networks with PLATON or Mercury .

Q. What computational approaches can predict the environmental adsorption behavior of this compound on indoor surfaces?

- Methodological Answer: Density Functional Theory (DFT) calculations model adsorption energies and interaction mechanisms (e.g., halogen bonding with silica surfaces) . Molecular dynamics (MD) simulations track diffusion rates on polymer-coated surfaces, validated experimentally via quartz crystal microbalance (QCM) measurements .

Q. How do substituent positions influence the biological activity of bromo-chloro-methylphenol derivatives?

- Methodological Answer: Comparative structure-activity relationship (SAR) studies involve synthesizing positional isomers (e.g., 2-Bromo-4-chloro-6-methylphenol) and testing their bioactivity (e.g., enzyme inhibition). In vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking (AutoDock Vina) identify critical substituent interactions with target proteins .

Q. What synthetic routes are recommended for preparing derivatives of this compound with minimal byproducts?

- Methodological Answer:

- Electrophilic Aromatic Substitution: Bromination/chlorination of 5-methylphenol using N-bromosuccinimide (NBS) or Cl₂ gas under controlled pH .

- Protection/Deprotection: Temporarily block the hydroxyl group with acetyl chloride to direct halogenation regioselectivity .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates high-purity products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

- Methodological Answer: Discrepancies may stem from polymorphism or impurities. Re-measure melting points using differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min). Compare results with literature values from peer-reviewed crystallography databases (e.g., CCDC) .

Q. What experimental controls are critical when studying the compound’s oxidative degradation pathways?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.